molecular formula C9H11NO4 B2705034 2-Ethoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid CAS No. 2243508-31-6

2-Ethoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid

Cat. No. B2705034
CAS RN: 2243508-31-6
M. Wt: 197.19
InChI Key: HEYYOKQHYXCAOW-UHFFFAOYSA-N
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Description

“2-Ethoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid” is a chemical compound with the CAS Number: 2243508-31-6 . It has a molecular weight of 197.19 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is “2- (ethoxycarbonyl)-4-methyl-1H-pyrrole-3-carboxylic acid” and its InChI code is "1S/C9H11NO4/c1-3-14-9(13)7-6(8(11)12)5(2)4-10-7/h4,10H,3H2,1-2H3,(H,11,12)" . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Analytical Chemistry Application

A simple method for the quantitative analysis of urinary δ-aminolevulinic acid was developed, involving the production of 2-Methyl-3-carbethoxy-4-(3-propionic acid) pyrrole by the condensation of δ-aminolevulinic acid with ethyl acetoacetate. This compound is extracted with ethyl acetate and determined colorimetrically, showcasing a practical application in monitoring lead exposure (K. Tomokuni & M. Ogata, 1972).

Organic Synthesis

  • The Hantzsch pyrrole synthesis was extended to include ethyl esters of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acids, demonstrating the versatility of pyrrole derivatives in synthetic chemistry (M. W. Roomi & S. Macdonald*, 1970).
  • Alkylation of a Pyrrole Derivative by the Friedel-Crafts Reaction provided insights into the substitution reactions of pyrrole derivatives, important for functional group modifications (A. Treibs & Raimund Friess, 1970).

Materials Science

Supramolecular liquid-crystalline networks were prepared by self-assembly of multifunctional hydrogen-bonding molecules, including derivatives similar to the subject compound, demonstrating the potential of pyrrole derivatives in developing new materials with unique properties (H. Kihara, Takashi Kato, T. Uryu, & J. Fréchet, 1996).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .

Mechanism of Action

properties

IUPAC Name

2-ethoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-3-14-9(13)7-6(8(11)12)5(2)4-10-7/h4,10H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYYOKQHYXCAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CN1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxycarbonyl-4-methyl-1H-pyrrole-3-carboxylic acid

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